

An In-Depth Technical Guide to 4-Bromo-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Bromo-2-(trifluoromethyl)quinoline
Cat. No.:	B094890

[Get Quote](#)

CAS Number: 18706-25-7

This technical guide provides a comprehensive overview of **4-Bromo-2-(trifluoromethyl)quinoline**, a halogenated quinoline derivative of significant interest to researchers, scientists, and drug development professionals. This document details its chemical and physical properties, synthesis methodologies, and potential therapeutic applications, with a focus on quantitative data and detailed experimental protocols.

Chemical and Physical Properties

4-Bromo-2-(trifluoromethyl)quinoline is a solid at room temperature, appearing as a white to light yellow substance. The presence of the trifluoromethyl group significantly influences its electronic properties and lipophilicity, making it a valuable scaffold in medicinal chemistry.

Table 1: Physicochemical Properties of **4-Bromo-2-(trifluoromethyl)quinoline**

Property	Value	Source
CAS Number	18706-25-7	[1] [2]
Molecular Formula	C ₁₀ H ₅ BrF ₃ N	[1]
Molecular Weight	276.05 g/mol	[3]
Boiling Point	268.9 ± 35.0 °C (Predicted)	[3]
Density	1.658 g/cm ³ (Predicted)	[3]
Appearance	White to light yellow solid	[3]
Storage Temperature	2-8°C, under inert atmosphere	[2] [3]

Synthesis of 4-Bromo-2-(trifluoromethyl)quinoline

The synthesis of the quinoline core can be achieved through various named reactions, with the Pfitzinger reaction being a prominent method for generating quinoline-4-carboxylic acids, which can be precursors to compounds like **4-Bromo-2-(trifluoromethyl)quinoline**.[\[4\]](#)[\[5\]](#)

Pfitzinger Reaction: A General Protocol

The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α -methylene group in the presence of a strong base.[\[5\]](#)[\[6\]](#)

Experimental Protocol:

- Ring Opening of Isatin: Isatin is hydrolyzed with a base, such as potassium hydroxide, to form a keto-acid intermediate.[\[4\]](#)[\[7\]](#) This is typically done by dissolving isatin in an ethanolic solution of KOH.[\[7\]](#)
- Condensation: A carbonyl compound is then added to the reaction mixture.[\[7\]](#)
- Cyclization and Dehydration: The intermediate undergoes intramolecular cyclization followed by dehydration to yield the substituted quinoline-4-carboxylic acid.[\[4\]](#)
- Work-up: The reaction mixture is cooled, and the product is precipitated by acidification, followed by filtration and purification.[\[7\]](#)

While a specific protocol for **4-Bromo-2-(trifluoromethyl)quinoline** via the Pfitzinger reaction is not detailed in the provided search results, the general principles of this reaction would apply, likely starting from a brominated isatin derivative and a trifluoromethyl-containing carbonyl compound.

Another potential synthetic route involves the reaction of tribromofluoromethane and a substituted 2-alkynyl aniline compound in an amine basic solution under light irradiation.^[8]

Biological Activity and Potential Applications

Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.^{[9][10]} The introduction of a trifluoromethyl group can enhance metabolic stability and lipophilicity, potentially improving the pharmacological profile of the molecule.^[11]

While specific quantitative biological data for **4-Bromo-2-(trifluoromethyl)quinoline** is not readily available in the public domain, the activities of structurally similar compounds provide insights into its potential applications.

Anticancer Potential

Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.^[12] They can induce apoptosis, disrupt cell migration, and inhibit angiogenesis.^[12] For instance, certain brominated quinoline derivatives have shown significant inhibitory effects against cancer cell lines, with IC₅₀ values in the low microgram per milliliter range.^[13] The anticancer mechanism of some quinolines involves the inhibition of enzymes like Pim-1 kinase and PAK1.

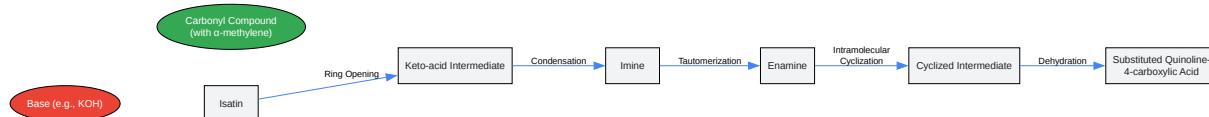
Antimalarial Potential

The quinoline scaffold is central to several antimalarial drugs. The general mechanism of action for many quinoline-based antimalarials involves interfering with the detoxification of heme in the malaria parasite.^[9] While specific data for **4-Bromo-2-(trifluoromethyl)quinoline** is not available, other trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives have shown activity against *Plasmodium falciparum*.^[9]

Experimental Workflows and Reaction Mechanisms

Pfitzinger Reaction Mechanism

The Pfitzinger reaction is a key synthetic route for quinolines. The mechanism involves several steps, starting with the base-catalyzed opening of the isatin ring.

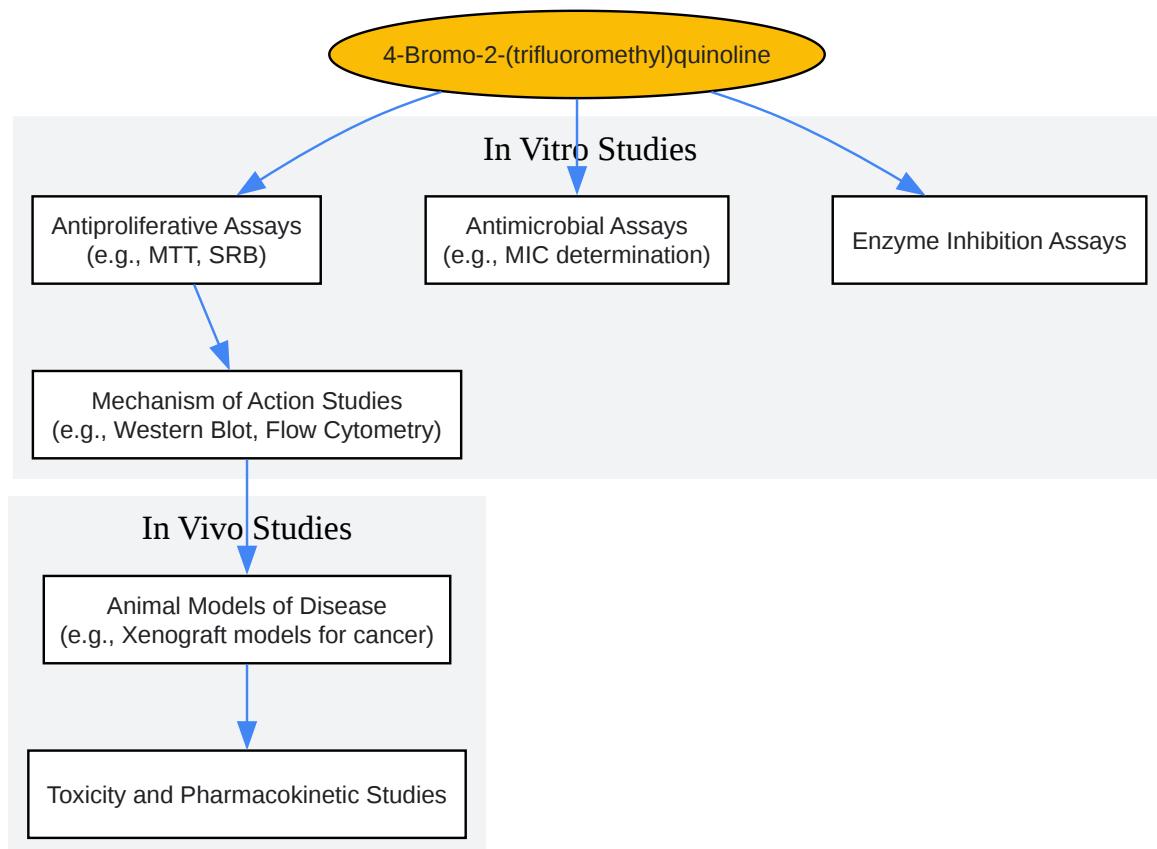


[Click to download full resolution via product page](#)

Caption: Mechanism of the Pfitzinger reaction for the synthesis of quinoline derivatives.

General Workflow for Biological Evaluation

The assessment of the biological activity of a novel compound like **4-Bromo-2-(trifluoromethyl)quinoline** typically follows a standardized workflow.



[Click to download full resolution via product page](#)

Caption: A general workflow for the biological evaluation of a candidate compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 18706-25-7|4-Bromo-2-(trifluoromethyl)quinoline|BLD Pharm [bldpharm.com]
- 3. 4-bromo-2-(trifluoromethyl)quinoline | 18706-25-7 [chemicalbook.com]

- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. iipseries.org [iipseries.org]
- 7. benchchem.com [benchchem.com]
- 8. KR102242238B1 - Substituted or unsubstituted 4-bromo-2-fluoroquinoline, method of the same and 2,4 substituted quinoline compounds containing them - Google Patents [patents.google.com]
- 9. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3 | Benchchem [benchchem.com]
- 12. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 13. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-Bromo-2-(trifluoromethyl)quinoline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b094890#4-bromo-2-trifluoromethyl-quinoline-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com